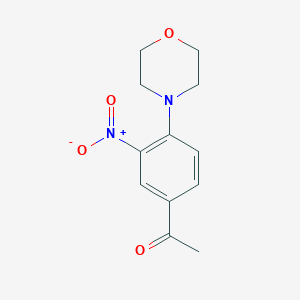

1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Beschreibung

BenchChem offers high-quality 1-(4-Morpholino-3-nitrophenyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Morpholino-3-nitrophenyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-morpholin-4-yl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-9(15)10-2-3-11(12(8-10)14(16)17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHYVLUSJNHBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384781 | |

| Record name | 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144783-46-0 | |

| Record name | 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone: A Technical Guide

This document provides a comprehensive, in-depth technical guide for the rational design and synthesis of the target molecule, 1-(4-Morpholino-3-nitrophenyl)-1-ethanone. As no direct, single-step synthesis is prominently described in the literature, this guide presents a robust and logical three-step approach derived from fundamental principles of organic chemistry and analogous, well-documented transformations. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed, scientifically-grounded protocol.

The synthesis is predicated on a sequence of electrophilic aromatic substitution, leaving group formation, and nucleophilic aromatic substitution (SNAr). Each step has been designed to maximize yield and purity while ensuring procedural safety and reproducibility. The causality behind each experimental choice is explained, providing a self-validating framework for the successful synthesis of this valuable research intermediate.[1]

Part 1: Synthetic Strategy and Mechanistic Overview

The synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is strategically designed in three distinct stages, starting from the commercially available and cost-effective precursor, 4'-hydroxyacetophenone.

The overall synthetic pathway is outlined as follows:

-

Nitration: Introduction of a nitro group onto the aromatic ring of 4'-hydroxyacetophenone via electrophilic aromatic substitution. The hydroxyl group's activating and ortho-, para-directing nature facilitates the regioselective placement of the nitro group.

-

Chlorination: Conversion of the phenolic hydroxyl group into a superior leaving group (chloride) using thionyl chloride. This step is critical for activating the substrate for the subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride by morpholine. The presence of two strong electron-withdrawing groups (nitro and acetyl) ortho and para to the leaving group significantly activates the aryl ring, making it highly susceptible to nucleophilic attack.[2]

This strategic approach ensures a controlled and efficient assembly of the target molecule.

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Introduction

1-(4-Morpholino-3-nitrophenyl)-1-ethanone is a valuable intermediate in organic and medicinal chemistry. Its molecular architecture, featuring a morpholine ring, a nitro group, and a ketone moiety, provides multiple points for further chemical transformation. These reactive functional groups make it a key building block in the synthesis of more complex, biologically active molecules, including potential kinase inhibitors and other pharmaceutical compounds.[1] The morpholine group, in particular, is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic profiles.

This guide provides a comprehensive overview of the most efficient and industrially viable method for synthesizing this compound. We will delve into the mechanistic principles that govern the chosen synthetic strategy, provide a detailed experimental protocol, and explore the rationale behind each step, ensuring a blend of theoretical understanding and practical applicability for researchers in drug development and chemical synthesis.

Strategic Approach: Retrosynthesis and Mechanistic Rationale

The most logical and field-proven approach for constructing 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is through a Nucleophilic Aromatic Substitution (SNAr) reaction. A retrosynthetic analysis reveals a primary disconnection at the nitrogen-aryl carbon bond, leading to two readily available starting materials: morpholine and a suitably activated acetophenone derivative.

The success of an SNAr reaction hinges on the electronic properties of the aromatic ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] For this to occur, the ring must possess two key features:

-

A Good Leaving Group: Typically a halide, such as chlorine or fluorine.

-

Strong Electron-Withdrawing Groups (EWGs): These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[3][4]

In our target synthesis, 4'-Chloro-3'-nitroacetophenone serves as the ideal electrophilic partner.[5][6] The chlorine atom at the C-4 position is the leaving group. Crucially, a powerful nitro group (-NO₂) is located at the C-3 position (ortho to the chlorine), and the acetyl group (-COCH₃) is at the C-1 position (para to the chlorine). Both are strong electron-withdrawing groups that significantly activate the ring for nucleophilic attack by morpholine, making the SNAr pathway highly favorable.

Visualizing the SNAr Mechanism

The reaction proceeds in two main stages: nucleophilic addition to form the Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.

Caption: The addition-elimination pathway of the SNAr reaction.

Primary Synthesis Protocol: SNAr Reaction

This section details the step-by-step methodology for the synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone from 4-chloro-3-nitroacetophenone and morpholine. The protocol is designed to be self-validating, with clear steps for reaction monitoring and product isolation.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Molar Eq. | Notes |

| 4-Chloro-3-nitroacetophenone | 5465-65-6 | 199.59 g/mol | 1.0 | Starting electrophile |

| Morpholine | 110-91-8 | 87.12 g/mol | ~3.0 | Nucleophile and base |

| Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | - | Reaction Solvent |

| Deionized Water | 7732-18-5 | 18.02 g/mol | - | For work-up/precipitation |

| Ethanol | 64-17-5 | 46.07 g/mol | - | For recrystallization (optional) |

Experimental Procedure

-

Vessel Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitroacetophenone (1.0 eq) and acetonitrile (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add morpholine (3.0 eq) to the stirred suspension at room temperature. A slight excess of morpholine is used to act as both the nucleophile and the acid scavenger for the HCl generated.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-95°C) and maintain for 5-6 hours.[7] The reaction should be homogenous as it progresses.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), using a mobile phase such as toluene:ethyl acetate (7:3 v/v).[7] The disappearance of the starting acetophenone spot indicates completion.

-

Product Precipitation: Upon completion, cool the reaction mass to 50-60°C. Slowly add deionized water (approx. 10 volumes relative to the initial acetonitrile) to the stirred solution. The product will precipitate as a solid.

-

Isolation: Further cool the suspension to 0-5°C and stir for 1-2 hours to maximize precipitation.[7] Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with ample deionized water to remove any residual salts and morpholine. Dry the product under vacuum at 50-55°C to a constant weight. The expected product is a crystalline solid.

Alternative Synthetic Considerations

For the sake of comprehensive scientific discussion, an alternative pathway could be conceived: a Friedel-Crafts acylation of 4-morpholino-1-nitrobenzene. However, this route is mechanistically flawed and highly unlikely to succeed.

The Friedel-Crafts acylation is an electrophilic aromatic substitution that requires an electron-rich aromatic ring to attack an acylium ion electrophile.[8][9] The presence of the nitro group on the 4-morpholino-1-nitrobenzene ring is strongly deactivating, withdrawing electron density and rendering the ring nucleophilicity far too low to participate in the reaction.[9][10] Therefore, attempting to acylate this substrate under standard Friedel-Crafts conditions would almost certainly result in no reaction, reinforcing the SNAr approach as the only logical choice.

Visualizing the Non-Viable Friedel-Crafts Pathway

Caption: The deactivated ring prevents Friedel-Crafts acylation.

Conclusion

The synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is robust, high-yielding, and mechanistically sound, leveraging the powerful electron-withdrawing effects of the nitro and acetyl groups to activate the aromatic ring for substitution. The use of readily available starting materials like 4-chloro-3-nitroacetophenone and morpholine further enhances its practicality for both laboratory-scale synthesis and potential industrial scale-up. This guide provides the necessary theoretical foundation and a detailed protocol to empower researchers in the successful preparation of this important chemical intermediate.

References

-

Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]

-

MySkinRecipes. (n.d.). 1-(4-morpholino-3-nitrophenyl)-1-ethanone. Retrieved from [Link]

- Wang, L., Wang, J., Xu, S., Wu, J., & Tang, Q. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.

-

IP.com. (2023). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2022, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

-

MySkinRecipes. (n.d.). 1-(4-morpholino-3-nitrophenyl)-1-ethanone. Retrieved from [Link]

-

Schrage, B., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

-

Quick Company. (n.d.). A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. Retrieved from [Link]

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

-

Google Patents. (n.d.). DK/EP 1664004 T3. Retrieved from [Link]

-

Oriental Journal of Chemistry. (1988). Synthesis and Some Reactions of 4-Nitrobenzal-(3'-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives. [Link]

-

Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

Chemical Point. (n.d.). 4-(Morpholino)-3-nitroacetophenone. Retrieved from [Link]

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

Reddit. (2020, May 15). Benzene Nitration and Friedel-Crafts Acylation. [Link]

-

Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]

-

PubChem. (n.d.). 1-(3-Fluoro-4-nitrophenyl)ethanone. Retrieved from [Link]

Sources

- 1. 1-(4-morpholino-3-nitrophenyl)-1-ethanone [myskinrecipes.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Ambeed [ambeed.com]

- 6. 4 -Chloro-3 -nitroacetophenone 99 5465-65-6 [sigmaaldrich.com]

- 7. wjpsonline.com [wjpsonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

A Technical Guide to the Chemical Properties and Applications of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Abstract: This technical guide provides a comprehensive overview of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone, a key chemical intermediate in the field of medicinal chemistry and drug development. The document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol, and explores its spectral characteristics and chemical reactivity. Emphasis is placed on its strategic importance as a versatile building block for the synthesis of complex bioactive molecules, including potential kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights into the handling, characterization, and synthetic utility of this compound.

Introduction and Strategic Importance

1-(4-Morpholino-3-nitrophenyl)-1-ethanone, also known as 4'-Morpholino-3'-nitroacetophenone, is a substituted aromatic ketone of significant interest in organic synthesis. Its molecular architecture is distinguished by three key functional components: an acetophenone core, an electron-withdrawing nitro group positioned ortho to a morpholine substituent, and the morpholine ring itself. This unique combination of features makes it a highly valuable and reactive intermediate.[1]

The presence of the nitro group and the ketone moiety provides two distinct points for chemical modification, allowing for the sequential or parallel introduction of further complexity.[1] The morpholine group is a well-recognized pharmacophore in drug discovery, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key binding interaction point with biological targets.[1] Consequently, this compound serves as a foundational scaffold for constructing a diverse range of potential therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[1]

Physicochemical and Structural Data

While extensive experimental data for this specific intermediate is not broadly published, its core properties can be defined based on its structure and data from analogous compounds. It is typically a solid at room temperature and should be handled with appropriate safety precautions.

| Property | Value | Source |

| IUPAC Name | 1-(4-morpholino-3-nitrophenyl)ethanone | - |

| Synonyms | 4'-Morpholino-3'-nitroacetophenone | - |

| CAS Number | 144783-46-0 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| Physical State | Predicted: Crystalline solid | - |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Acetone); limited solubility in water | - |

Caption: Key structural features of the title compound.

Synthesis and Purification Protocol

The most logical and field-proven method for synthesizing 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly reliable due to the activation of the aromatic ring by the electron-withdrawing nitro and acetyl groups, which facilitates the displacement of a suitable leaving group (e.g., a halide) by the morpholine nucleophile.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Reactor Setup: To a clean, dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-(4-Fluoro-3-nitrophenyl)ethanone (10.0 g, 54.6 mmol, 1.0 eq).

-

Reagent Addition: Add potassium carbonate (K₂CO₃) (11.3 g, 81.9 mmol, 1.5 eq) as a base and dimethyl sulfoxide (DMSO) (100 mL) as the solvent.

-

Nucleophile Addition: Add morpholine (5.7 mL, 65.5 mmol, 1.2 eq) to the suspension dropwise at room temperature. The base is critical to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and inorganic salts, followed by a wash with cold isopropanol (50 mL) to aid in drying.

-

Purification: The crude product can be purified by recrystallization from hot ethanol or isopropanol to yield a pure crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C overnight. The expected yield is typically in the range of 85-95%.

Spectral Characterization (Predicted)

Structural confirmation is achieved through a combination of spectroscopic techniques. The following table outlines the predicted key signals for validating the successful synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone.

| Technique | Predicted Data | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, 1H), 7.80 (dd, 1H), 7.15 (d, 1H), 3.90 (t, 4H), 3.10 (t, 4H), 2.60 (s, 3H) | Aromatic protons in distinct electronic environments; two triplets for the morpholine CH₂ groups; a singlet for the acetyl methyl protons. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 196 (C=O), 155, 140, 135, 130, 125, 120 (Aromatic C), 66 (O-CH₂), 52 (N-CH₂), 26 (CH₃) | Carbonyl carbon downfield; six distinct aromatic signals; two signals for the morpholine carbons and one for the methyl group. |

| FT-IR (KBr, cm⁻¹) | ~1680 (C=O stretch, ketone), ~1520 & ~1340 (N-O asymmetric/symmetric stretch, nitro), ~1115 (C-O-C stretch, ether) | Characteristic vibrational frequencies confirming the presence of the key functional groups. |

| Mass Spec. (EI) | m/z 250 (M⁺), 235 (M⁺ - CH₃), 205 (M⁺ - NO₂) | The molecular ion peak corresponding to the molecular weight; predictable fragmentation patterns. |

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone lies in the orthogonal reactivity of its functional groups. The nitro group serves as a masked amine, while the ketone provides a handle for carbon-carbon bond formation or conversion to other functionalities.

Caption: Primary reaction pathways from the title compound.

A. Nitro Group Reduction

The most common and critical transformation is the reduction of the nitro group to a primary aniline. This reaction "unveils" a nucleophilic site that is a cornerstone for building diversity in drug molecules.

-

Significance: The resulting 1-(3-Amino-4-morpholinophenyl)ethanone is a precursor for forming amides, sulfonamides, ureas, and for participating in cyclization reactions to generate heterocyclic scaffolds central to many kinase inhibitors.

-

Common Reagents:

-

Tin(II) Chloride (SnCl₂): A classic and reliable method performed in acidic media (e.g., HCl in Ethanol).

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst offers a cleaner, high-yielding alternative.

-

B. Ketone Moiety Reactions

The acetyl group's ketone can be targeted for various modifications, although this is often a secondary strategy compared to the nitro group reduction.

-

Reduction: Treatment with mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol without affecting the nitro group.

-

Condensation: The α-protons of the acetyl group are acidic and can be used for aldol or Claisen-Schmidt condensation reactions to build larger carbon skeletons.

Applications in Drug Discovery

This intermediate is not an active pharmaceutical ingredient itself but is a critical component in the synthesis of compounds with therapeutic potential.

-

Kinase Inhibitors: The 3-amino-4-morpholinophenyl scaffold, derived from this intermediate, is a "privileged" structure found in numerous ATP-competitive kinase inhibitors. The aniline provides a vector for building into the adenine region of the ATP binding pocket, while the morpholine group often occupies the solvent-exposed region, enhancing solubility and fine-tuning selectivity.

-

Other Bioactive Molecules: Its utility extends to the synthesis of antagonists for various receptors and inhibitors for other enzyme classes where the specific substitution pattern is beneficial for molecular recognition.[2] For example, related structures are precursors to antimigraine drugs, reverse transcriptase inhibitors, and antifungal agents.[2]

Safety and Handling

As a nitroaromatic compound, 1-(4-Morpholino-3-nitrophenyl)-1-ethanone should be handled with care, assuming it may be an irritant and potentially harmful.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5] Avoid contact with skin, eyes, and clothing.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[3][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(4-Morpholino-3-nitrophenyl)-1-ethanone is a strategically designed chemical intermediate with significant value in modern drug discovery. Its predictable synthesis, well-defined reactive sites, and the desirable properties imparted by its functional groups make it a powerful tool for medicinal chemists. Understanding its properties, reactivity, and handling is essential for leveraging its full potential in the efficient construction of novel and complex molecular entities destined for biological evaluation.

References

-

MySkinRecipes. 1-(4-morpholino-3-nitrophenyl)-1-ethanone. [Link]

-

PubChem. 1-(4-Bromo-3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 87737. [Link]

- Wang, L., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.

-

PubChem. 1-(3-Fluoro-4-nitrophenyl)ethanone | C8H6FNO3 | CID 20552210. [Link]

-

ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]

- Prasad, K. R., & Kumar, D. S. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of ChemTech Research, 8(6), 629-636.

-

Loba Chemie. 3-NITROACETOPHENONE FOR SYNTHESIS MSDS. [Link]

-

Krátký, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1834. [Link]

Sources

An In-depth Technical Guide to 1-(4-Morpholino-3-nitrophenyl)-1-ethanone (CAS 144783-46-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Morpholino-3-nitrophenyl)-1-ethanone is a substituted acetophenone derivative that serves as a valuable intermediate in organic and medicinal chemistry. Its molecular structure, featuring a morpholine ring, a nitro group, and a ketone moiety, provides a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this compound, with a particular focus on its role in drug discovery and development.

Introduction

1-(4-Morpholino-3-nitrophenyl)-1-ethanone, also known as 4'-Morpholino-3'-nitroacetophenone, is a key building block in the synthesis of complex organic molecules. The presence of reactive functional groups, including a nitro group and a ketone, allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel pharmaceutical compounds. The morpholine moiety is a common feature in many approved drugs, often incorporated to enhance aqueous solubility, improve pharmacokinetic properties, and facilitate strong interactions with biological targets. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is presented in the table below.

| Property | Value | Source |

| CAS Number | 144783-46-0 | |

| Molecular Formula | C₁₂H₁₄N₂O₄ | |

| Molecular Weight | 250.25 g/mol | |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | 79-83°C | |

| Storage Conditions | 2-8°C, Sealed |

Synthesis and Mechanism

The synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a leaving group on the aromatic ring by the nucleophilic nitrogen of morpholine.

Synthetic Pathway

The most probable synthetic route involves the reaction of a halo-substituted 3-nitroacetophenone with morpholine. The starting material is typically 4-fluoro-3-nitroacetophenone or 4-chloro-3-nitroacetophenone. The fluorine atom is a particularly good leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.

Figure 1: General synthetic scheme for 1-(4-Morpholino-3-nitrophenyl)-1-ethanone.

Proposed Experimental Protocol

Materials:

-

4-Fluoro-3-nitroacetophenone

-

Morpholine

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (as solvent)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-fluoro-3-nitroacetophenone (1 equivalent) in DMF, add morpholine (1.1-1.5 equivalents) and potassium carbonate (2-3 equivalents).

-

Heat the reaction mixture to 80-120°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-Morpholino-3-nitrophenyl)-1-ethanone.

Analytical Characterization

The identity and purity of synthesized 1-(4-Morpholino-3-nitrophenyl)-1-ethanone should be confirmed using standard analytical techniques. While specific spectral data for this compound is not available in the searched literature, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the morpholine protons (typically two triplets around 3-4 ppm), and a singlet for the acetyl methyl group around 2.5 ppm. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 195-200 ppm), the aromatic carbons, the carbons of the morpholine ring, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

-

C=O (ketone) stretch: ~1680 cm⁻¹

-

NO₂ (nitro group) asymmetric and symmetric stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹

-

C-N (amine) stretch: ~1200-1350 cm⁻¹

-

C-O-C (ether in morpholine) stretch: ~1115 cm⁻¹

-

Aromatic C-H stretches: ~3000-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 250.25 or 251.26, respectively.

Applications in Drug Discovery

1-(4-Morpholino-3-nitrophenyl)-1-ethanone is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The ketone can also be a site for various chemical modifications.

Role as a Precursor for Kinase Inhibitors

The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors. It can form hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, contributing to the binding affinity and selectivity of the inhibitor. While direct evidence of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone being used to synthesize specific kinase inhibitors was not found in the searched literature, its structural features make it a highly plausible precursor for such compounds. For instance, related 4-morpholino-2-phenylquinazolines have been identified as potent inhibitors of PI3 kinase p110alpha.

Figure 2: Potential synthetic utility in the development of bioactive molecules.

Intermediate in the Synthesis of Other Bioactive Molecules

The structural motifs present in 1-(4-Morpholino-3-nitrophenyl)-1-ethanone are found in a variety of other biologically active compounds. The reduction of the nitro group to an amine provides a key handle for introducing diverse functionalities through amide bond formation, sulfonylation, or participation in cyclization reactions to form heterocyclic systems.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(4-Morpholino-3-nitrophenyl)-1-ethanone was not found, general safety precautions for related aromatic nitro and ketone compounds should be followed.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperature is 2-8°C.

-

Hazards: Aromatic nitro compounds can be toxic and are often skin and eye irritants. The hazards of this specific compound have not been fully characterized.

Conclusion

1-(4-Morpholino-3-nitrophenyl)-1-ethanone is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the presence of multiple reactive functional groups make it a versatile building block for the creation of diverse chemical libraries and the targeted synthesis of potential therapeutic agents, particularly in the area of kinase inhibitors. Further research into the biological activities of compounds derived from this intermediate is warranted to fully explore its potential in medicinal chemistry.

References

-

MySkinRecipes. (n.d.). 1-(4-morpholino-3-nitrophenyl)-1-ethanone. Retrieved from [Link]

- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

An In-depth Technical Guide to 1-(4-Morpholino-3-nitrophenyl)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone, a key intermediate in synthetic organic chemistry with significant applications in pharmaceutical development. As a Senior Application Scientist, this document synthesizes critical data with practical insights to support your research and development endeavors.

Core Molecular Profile

1-(4-Morpholino-3-nitrophenyl)-1-ethanone is a substituted acetophenone derivative characterized by the presence of a morpholine ring and a nitro group on the phenyl ring. These functional groups impart specific chemical reactivity and physical properties that are instrumental in its role as a versatile building block in medicinal chemistry.

Physicochemical Properties

A clear understanding of the fundamental properties of a molecule is the bedrock of its application. The key molecular identifiers and properties of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone are summarized below for easy reference.

| Property | Value | Source |

| Molecular Weight | 250.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |

| CAS Number | 144783-46-0 | [1] |

| MDL Number | MFCD00047410 | [1] |

| Storage Conditions | 2-8°C, Sealed | [1] |

Strategic Importance in Medicinal Chemistry

The unique structural features of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone make it a valuable precursor in the synthesis of complex bioactive molecules.[1] The presence of the nitro group and the ketone moiety provides reactive handles for a variety of chemical transformations.[1]

-

The Morpholine Moiety: The morpholine ring is a privileged scaffold in drug discovery. Its inclusion in a molecule can enhance aqueous solubility and improve pharmacokinetic profiles, such as absorption and metabolic stability. This makes it a desirable feature in the design of new therapeutic agents.[1]

-

The Nitro Group as a Synthetic Handle: The aromatic nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is a cornerstone of many synthetic pathways, enabling the introduction of a wide array of substituents and the construction of diverse molecular architectures. For instance, the resulting aniline derivative can undergo a plethora of reactions, including amide bond formation, sulfonylation, and diazotization, to generate a library of compounds for biological screening.

-

The Ketone Functional Group: The ethanone (acetyl) group provides another site for chemical modification. It can participate in reactions such as reductions to alcohols, reductive aminations to form new C-N bonds, and various condensation reactions to build more complex carbon skeletons.

This trifecta of functional groups positions 1-(4-Morpholino-3-nitrophenyl)-1-ethanone as a strategic intermediate, particularly in the development of kinase inhibitors and other targeted therapies.[1]

Synthesis and Reaction Pathways

The synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone and its subsequent transformations are critical for its application in drug discovery. Below is a representative synthetic workflow.

Proposed Synthetic Pathway

A common approach to synthesize this molecule involves a nucleophilic aromatic substitution reaction.

Caption: Proposed synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone.

Key Transformation: Reduction of the Nitro Group

A pivotal step in the utilization of this intermediate is the reduction of the nitro group to an amine. This opens up a vast chemical space for further derivatization.

Caption: Key reduction of the nitro functional group.

Experimental Protocols

The following protocols are provided as a general guide and should be adapted and optimized based on specific laboratory conditions and desired scale.

Protocol: Synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Objective: To synthesize 1-(4-Morpholino-3-nitrophenyl)-1-ethanone via nucleophilic aromatic substitution.

Materials:

-

1-(4-Fluoro-3-nitrophenyl)ethanone

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(4-Fluoro-3-nitrophenyl)ethanone (1 equivalent) in DMSO, add potassium carbonate (2 equivalents) and morpholine (1.2 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-Morpholino-3-nitrophenyl)-1-ethanone.

Protocol: Reduction of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Objective: To reduce the nitro group of the title compound to an amine.

Materials:

-

1-(4-Morpholino-3-nitrophenyl)-1-ethanone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve 1-(4-Morpholino-3-nitrophenyl)-1-ethanone (1 equivalent) in ethanol.

-

Add Tin(II) chloride dihydrate (5 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the pH is basic.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield 1-(3-Amino-4-morpholinophenyl)ethanone.

Spectroscopic Characterization (Anticipated)

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), morpholine protons (multiplets, ~3.0-4.0 ppm), and aromatic protons (doublets and doublet of doublets in the aromatic region, ~7.0-8.5 ppm). |

| ¹³C NMR | Resonances for the acetyl carbonyl carbon (~195 ppm), carbons of the phenyl ring, and carbons of the morpholine ring. |

| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 250.25. |

| IR Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) of the ketone (~1680 cm⁻¹), the nitro group (NO₂) (~1520 and 1340 cm⁻¹), and C-O-C stretching of the morpholine ring. |

Conclusion

1-(4-Morpholino-3-nitrophenyl)-1-ethanone is a high-value synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined molecular structure and the presence of multiple, versatile functional groups allow for the creation of diverse and complex molecular entities. The protocols and data presented in this guide offer a solid foundation for researchers to leverage the synthetic utility of this compound in their pursuit of novel therapeutics.

References

-

MySkinRecipes. 1-(4-morpholino-3-nitrophenyl)-1-ethanone. [Link]

Sources

1-(4-Morpholino-3-nitrophenyl)-1-ethanone structure

An In-depth Technical Guide to 1-(4-Morpholino-3-nitrophenyl)-1-ethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone, a key chemical intermediate in organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, presents a detailed, mechanistically justified synthetic protocol, and outlines a robust framework for its spectroscopic characterization. Furthermore, it explores the compound's strategic importance in drug discovery, particularly as a scaffold for developing potential kinase inhibitors and other bioactive molecules.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: Strategic Importance in Synthesis

1-(4-Morpholino-3-nitrophenyl)-1-ethanone (also known as 4'-Morpholino-3'-nitroacetophenone) is a substituted aromatic ketone. Its structure is distinguished by three key functional groups attached to a central benzene ring: an acetyl group, a nitro group, and a morpholino group. This unique combination of functionalities makes it a highly valuable and versatile intermediate in multi-step organic synthesis.

The significance of this molecule lies in the chemical reactivity endowed by each substituent:

-

The Nitro and Acetyl Groups: Both are strong electron-withdrawing groups that activate the aromatic ring, making it susceptible to certain chemical transformations. The nitro group, in particular, can be readily reduced to an amine, providing a reactive handle for subsequent derivatization, such as amide bond formation.

-

The Morpholine Moiety: This heterocyclic amine is a common feature in many approved drugs. Its inclusion in a molecular structure often enhances aqueous solubility, metabolic stability, and can improve the overall pharmacokinetic profile of a drug candidate.[1][2] The morpholine ring's binding properties are also valuable in establishing interactions with biological targets.[1]

-

The Ketone Moiety: The acetyl group's carbonyl function is a versatile site for a wide array of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Consequently, 1-(4-Morpholino-3-nitrophenyl)-1-ethanone serves as a foundational building block in the synthesis of complex molecules with potential therapeutic applications, notably in the development of kinase inhibitors.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Structure

The structural arrangement of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is depicted below.

Caption: 2D Structure of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone.

Key Properties

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 144783-46-0 | [1][3] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1][3] |

| Molecular Weight | 250.25 g/mol | [1][3] |

| MDL Number | MFCD00047410 | [1] |

| Appearance | Typically a solid | |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [1] |

Synthesis and Mechanistic Rationale

The synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the chosen starting material.

Causality of Experimental Choice

The selection of a halo-substituted nitroacetophenone, such as 1-(4-fluoro-3-nitrophenyl)ethanone or 1-(4-chloro-3-nitrophenyl)ethanone, is a deliberate strategic choice. The rationale is as follows:

-

Activation: The nitro (-NO₂) and acetyl (-COCH₃) groups are powerful electron-withdrawing groups. They act in concert to decrease the electron density of the aromatic ring, particularly at the positions ortho and para to them. This electronic deficit makes the carbon atom attached to the halogen (the C4 position) highly electrophilic and thus susceptible to attack by a nucleophile.

-

Leaving Group: A halogen atom (F, Cl) at the C4 position serves as an excellent leaving group. Fluorine is often preferred as it is the most electronegative, providing the strongest induction for nucleophilic attack, although chlorine is also commonly used.

-

Nucleophile: Morpholine is a secondary amine that acts as a potent nucleophile, readily attacking the electron-deficient carbon center to displace the halide.

This combination of an activated aromatic system, a good leaving group, and a strong nucleophile ensures a high-yielding and relatively clean reaction.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established SNAr chemistry for similar structures.[4]

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 2.0 eq), to the mixture. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.

-

Nucleophile Introduction: Add morpholine (1.2 eq) to the flask.

-

Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold deionized water, which will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with ample water to remove any inorganic salts and residual solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 1-(4-Morpholino-3-nitrophenyl)-1-ethanone.

Spectroscopic Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-technique spectroscopic analysis is required. This section describes the expected spectral data, which serves as a benchmark for researchers to validate their results.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Expect three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton ortho to the nitro group will be the most downfield (highest ppm). The protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

-

Morpholine Protons: Two triplets will be observed. The protons adjacent to the nitrogen (~3.3-3.5 ppm) will be deshielded compared to the protons adjacent to the oxygen (~3.8-4.0 ppm).

-

Acetyl Protons: A sharp singlet integrating to three protons will appear in the upfield region (~2.6 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the far downfield region (~195-200 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (~120-155 ppm). The carbons directly attached to the nitro group and the ketone will be significantly downfield.

-

Morpholine Carbons: Two signals are expected for the morpholine ring carbons (~45-55 ppm for C-N and ~65-70 ppm for C-O).

-

Acetyl Carbon: A signal for the methyl carbon will be observed in the upfield region (~25-30 ppm).

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C-O-C Stretch (Morpholine Ether): A characteristic absorption band around 1115-1125 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

In electrospray ionization (ESI) positive mode, the molecular ion peak [M+H]⁺ should be observed at m/z ≈ 251.10. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₅N₂O₄⁺.

-

Applications in Drug Discovery

The true value of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is realized in its role as a versatile synthetic intermediate for creating libraries of potential drug candidates.

Scaffold for Bioactive Molecules

The compound's structure is a launchpad for extensive chemical modification. The primary transformation is typically the reduction of the nitro group to an aniline derivative, 1-(3-amino-4-morpholinophenyl)ethanone. This aniline is a crucial precursor for building more complex molecules, often through amide or urea formation, which are common linkages in pharmacologically active compounds.

Caption: Role as a key intermediate in generating diverse bioactive molecules.

Rationale in Kinase Inhibitor Design

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The aniline derivative of the title compound is an excellent "hinge-binder" fragment. The amino group can form critical hydrogen bonds with the "hinge region" of the kinase, while the adjacent morpholino-substituted phenyl ring can be directed towards other pockets of the active site to achieve potency and selectivity. The ketone offers an additional point for modification to explore other binding interactions.

Conclusion

1-(4-Morpholino-3-nitrophenyl)-1-ethanone is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is straightforward and based on well-understood principles of nucleophilic aromatic substitution. Its structure is readily verifiable through standard spectroscopic methods. Most importantly, its trifunctional nature provides a rich platform for chemical diversification, enabling the efficient exploration of chemical space in the quest for novel therapeutics. This guide provides the foundational and practical knowledge required for researchers to confidently synthesize, characterize, and utilize this valuable intermediate in their drug discovery programs.

References

- MySkinRecipes. 1-(4-morpholino-3-nitrophenyl)-1-ethanone.

- ChemicalBook. 1-(4-MORPHOLINO-3-NITROPHENYL)-1-ETHANONE synthesis.

- Patil, S. et al. (2018). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of Research in Pharmacy and Science.

- ChemicalBook. 1-(4-MORPHOLINO-3-NITROPHENYL)-1-ETHANONE CAS 144783-46-0.

- Lu, Y. et al. (2014). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Med Chem.

- Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

- Wang, L. et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.

- Noriega-Rivera, S. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.

- Summerton, J. E., & Weller, D. L. (2005). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology.

- Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos.

- PubChem. 1-(4-Bromo-3-nitrophenyl)ethan-1-one.

- ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

- PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)

- PubChem. 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone.

- BLDpharm. 4-(4-Nitrophenyl)morpholin-3-one.

- MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

- BLDpharm. 1-Morpholino-2-(4-nitrophenoxy)ethanone.

- ChemicalBook. 4-Methyl-3-nitroacetophenone synthesis.

- PubChem. 1-(4-Ethyl-3-nitrophenyl)ethan-1-one.

- NIST WebBook. Ethanone, 1-(3-nitrophenyl)-.

- NIST WebBook. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-.

- Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1).

- NIST WebBook.

- BLDpharm. 1-(4-Nitrophenyl)ethanone.

Sources

- 1. 1-(4-morpholino-3-nitrophenyl)-1-ethanone [myskinrecipes.com]

- 2. Functionalizing Morpholino Oligos for Antisense Drug Research and Development [austinpublishinggroup.com]

- 3. 1-(4-MORPHOLINO-3-NITROPHENYL)-1-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone

This technical guide provides a detailed analysis of the spectroscopic data for the compound 1-(4-Morpholino-3-nitrophenyl)-1-ethanone. As a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules, a thorough understanding of its structural and electronic properties is paramount for researchers in drug discovery and development.[1] The presence of a morpholine ring, a nitro group, and a ketone moiety makes this molecule a versatile scaffold for further chemical modifications.[1]

Molecular Structure and Key Features

1-(4-Morpholino-3-nitrophenyl)-1-ethanone possesses a molecular formula of C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol .[1] The molecule's structure, depicted below, is characterized by a central benzene ring substituted with an acetyl group, a nitro group, and a morpholine ring. The electron-withdrawing nature of the nitro and acetyl groups, combined with the electron-donating effect of the morpholino group, creates a unique electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular Structure of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, morpholine, and acetyl protons.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.6 | Singlet (s) | 3H |

| Morpholine (-NCH₂) | ~3.2 | Triplet (t) | 4H |

| Morpholine (-OCH₂) | ~3.9 | Triplet (t) | 4H |

| Aromatic (H-5) | ~7.2 | Doublet (d) | 1H |

| Aromatic (H-6) | ~8.1 | Doublet of Doublets (dd) | 1H |

| Aromatic (H-2) | ~8.4 | Doublet (d) | 1H |

-

Acetyl Protons: The methyl protons of the acetyl group are expected to appear as a sharp singlet at approximately 2.6 ppm. This downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbons adjacent to the nitrogen atom (-NCH₂) are predicted to resonate around 3.2 ppm, while those adjacent to the oxygen atom (-OCH₂) will be further downfield at about 3.9 ppm due to the higher electronegativity of oxygen. Both signals are expected to be triplets due to coupling with the adjacent methylene group.

-

Aromatic Protons: The aromatic region of the spectrum will show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 5 (H-5), which is ortho to the electron-donating morpholino group, is expected to be the most upfield, appearing as a doublet around 7.2 ppm. The proton at position 6 (H-6) will be a doublet of doublets due to coupling with both H-5 and H-2, resonating at approximately 8.1 ppm. The proton at position 2 (H-2), which is ortho to the strongly electron-withdrawing nitro group, will be the most deshielded, appearing as a doublet at around 8.4 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone would show distinct signals for each of the 12 carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer is used.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a longer relaxation delay are often necessary due to the low natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to the solvent signal (CDCl₃: δ = 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acetyl (CH₃) | ~27 |

| Morpholine (-NCH₂) | ~50 |

| Morpholine (-OCH₂) | ~67 |

| Aromatic (C-5) | ~115 |

| Aromatic (C-2) | ~125 |

| Aromatic (C-6) | ~130 |

| Aromatic (C-1) | ~135 |

| Aromatic (C-3) | ~140 |

| Aromatic (C-4) | ~150 |

| Carbonyl (C=O) | ~196 |

-

Aliphatic Carbons: The methyl carbon of the acetyl group is expected at the most upfield region, around 27 ppm. The morpholine carbons adjacent to the nitrogen (-NCH₂) are predicted to be around 50 ppm, while those adjacent to the oxygen (-OCH₂) will be further downfield at approximately 67 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons bearing the electron-donating morpholino group (C-4) and the one ortho to it (C-5) will be more shielded compared to the others. Conversely, the carbons attached to or near the electron-withdrawing nitro and acetyl groups (C-1, C-3, C-2, C-6) will be deshielded and appear at lower fields.

-

Carbonyl Carbon: The carbonyl carbon of the ketone is highly deshielded and is expected to resonate at the lowest field, around 196 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Data and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| C=O Stretch (Ketone) | ~1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| N-O Asymmetric Stretch (Nitro) | ~1520 | Strong |

| N-O Symmetric Stretch (Nitro) | ~1350 | Strong |

| C-N Stretch (Aromatic-Amine) | ~1300 | Medium |

| C-O-C Stretch (Ether in Morpholine) | ~1120 | Strong |

-

Key Functional Group Absorptions: The IR spectrum will be dominated by several strong absorptions. A strong, sharp peak around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ketone. Two strong bands are expected for the nitro group (NO₂): an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The C-O-C stretch of the morpholine ring will give rise to a strong absorption around 1120 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar, non-volatile molecules.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted MS Data and Interpretation

-

Molecular Ion: In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be determined with high accuracy. For C₁₂H₁₄N₂O₄, the calculated exact mass is 250.0954 Da. The observation of a molecular ion peak at or very close to this value would be strong evidence for the presence of the target compound.

-

Fragmentation Pattern: Under EI conditions, the molecule is expected to undergo fragmentation. Key predicted fragments include:

-

Loss of the acetyl group: A prominent peak corresponding to the loss of a CH₃CO radical (m/z 43), resulting in a fragment at m/z 207.

-

Loss of the nitro group: A peak corresponding to the loss of NO₂ (m/z 46), leading to a fragment at m/z 204.

-

Cleavage of the morpholine ring: Various fragments resulting from the cleavage of the morpholine ring are also possible.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(4-Morpholino-3-nitrophenyl)-1-ethanone. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a valuable resource for the identification and characterization of this important synthetic intermediate. Researchers can use this guide as a reference for interpreting their own experimental data and for quality control purposes in the synthesis and application of this compound in drug discovery and development.

References

-

MySkinRecipes. 1-(4-morpholino-3-nitrophenyl)-1-ethanone. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Abstract

This technical guide provides a comprehensive analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone. This compound serves as a valuable intermediate in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other bioactive molecules.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This document delineates the predicted chemical shifts, coupling constants, and multiplicities for each proton, grounded in fundamental NMR principles and data from analogous structures. Furthermore, a detailed, field-proven protocol for the acquisition of a high-quality ¹H NMR spectrum is provided, ensuring reproducibility and accuracy in experimental settings.

Introduction: The Structural and Spectroscopic Landscape

1-(4-Morpholino-3-nitrophenyl)-1-ethanone, with a molecular formula of C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol , possesses a unique electronic and structural architecture that is well-resolved by ¹H NMR spectroscopy.[2] The molecule integrates three key structural motifs: a para-substituted acetophenone, a nitrobenzene system, and a morpholine ring. The interplay of the electron-withdrawing nitro group and the electron-donating morpholino and acetyl groups dictates the precise chemical environments of the aromatic and aliphatic protons, leading to a distinctive and predictable NMR spectrum. Understanding this spectrum is crucial for researchers in organic synthesis and drug discovery.[1]

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is best understood by dissecting the molecule into its constituent spin systems: the aromatic protons, the morpholine protons, and the acetyl methyl protons. The analysis below is based on established chemical shift ranges for similar functional groups and the predictable electronic effects of the substituents.[3]

Aromatic Region (δ 7.0 - 8.5 ppm)

The aromatic region will feature signals from the three protons on the benzene ring. The substitution pattern—an acetyl group at position 1, a nitro group at position 3, and a morpholino group at position 4—creates a complex and informative set of signals.

-

H-2: This proton is ortho to both the strongly electron-withdrawing nitro group and the acetyl group. This dual deshielding effect will shift its resonance significantly downfield. It will appear as a doublet, split by the neighboring H-6 proton.

-

H-5: This proton is ortho to the electron-donating morpholino group and meta to the acetyl and nitro groups. The donating effect of the morpholino nitrogen will shield this proton relative to the others on the ring. It will appear as a doublet, split by the neighboring H-6 proton.

-

H-6: This proton is ortho to the acetyl group and meta to the nitro and morpholino groups. It will experience deshielding from the acetyl group. It will appear as a doublet of doublets, being split by both H-2 and H-5.

Aliphatic Region: Morpholine Protons (δ 3.0 - 4.0 ppm)

The morpholine ring is expected to adopt a chair conformation in solution.[4][5] This leads to two distinct chemical environments for the methylene protons.

-

Protons adjacent to Nitrogen (-N-CH₂-): These four protons are directly attached to the nitrogen atom, which is conjugated to the aromatic ring. They will be deshielded compared to the protons adjacent to the oxygen. They are expected to appear as a triplet.

-

Protons adjacent to Oxygen (-O-CH₂-): These four protons are adjacent to the electronegative oxygen atom and will also be deshielded. They are expected to appear as a triplet.

Aliphatic Region: Acetyl Protons (δ 2.5 - 3.0 ppm)

-

Methyl Protons (-COCH₃): The three protons of the acetyl methyl group will appear as a sharp singlet in a region typical for methyl ketones. The electron-withdrawing nature of the substituted phenyl ring will cause a slight downfield shift compared to unsubstituted acetophenone.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR data for 1-(4-Morpholino-3-nitrophenyl)-1-ethanone. The chemical shifts are estimated based on analogous compounds, such as 3-nitroacetophenone and N-arylmorpholines.[6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 8.2 - 8.4 | d | 1H |

| H-6 | 7.8 - 8.0 | dd | 1H |

| H-5 | 7.1 - 7.3 | d | 1H |

| -N-CH₂- (Morpholine) | 3.8 - 4.0 | t | 4H |

| -O-CH₂- (Morpholine) | 3.2 - 3.4 | t | 4H |

| -COCH₃ (Acetyl) | 2.6 - 2.8 | s | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, reproducible ¹H NMR spectrum, adherence to a rigorous experimental protocol is essential. The following steps provide a self-validating system for accurate data acquisition.

Sample Preparation

-

Analyte Purity: Ensure the sample of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is of high purity, free from residual solvents or other contaminants that may interfere with the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for many organic compounds.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used. Be aware that the choice of solvent can influence chemical shifts.[9][10][11]

-

Concentration: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12][13][14]

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[8]

-

Internal Standard: For precise chemical shift referencing, the residual proton signal of the deuterated solvent can be used as a secondary standard. Alternatively, a small amount of tetramethylsilane (TMS) can be added, though often the solvent peak is sufficient.[12]

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure proper T1 relaxation.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all peaks to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizing Molecular Connectivity and Spatial Relationships

The following diagram, generated using Graphviz, illustrates the structure of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone and highlights the key proton environments relevant to the ¹H NMR spectrum.

Caption: Molecular structure of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone.

Conclusion

The ¹H NMR spectrum of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone provides a wealth of structural information that is readily interpretable. By understanding the electronic effects of the various substituents, a detailed prediction of the spectrum can be made, which is invaluable for confirming the identity and purity of this important synthetic intermediate. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reliable NMR data, which is a cornerstone of modern chemical research and development.

References

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]

-

Oregon State University Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

ResearchGate. (2008). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

-